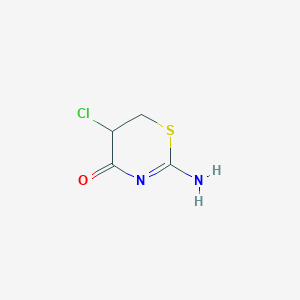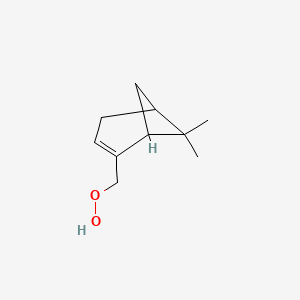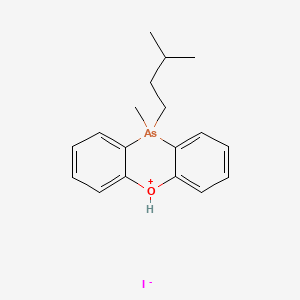
(3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate is a complex organic molecule It features a combination of aromatic and aliphatic structures, including a dimethylphenyl group, an anthracene derivative, and a quaternary ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate involves multiple steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.
Amination: The 9,10-anthraquinone is then reacted with 2,4-dimethylaniline under specific conditions to form the intermediate product.
Quaternization: The intermediate is further reacted with trimethylamine to introduce the quaternary ammonium group.
Sulphation: Finally, the compound is treated with methyl sulphate to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The anthracene moiety can undergo oxidation to form anthraquinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biological molecules, such as DNA or proteins. The aromatic rings can intercalate into DNA, disrupting its structure and function. Additionally, the compound may generate reactive oxygen species (ROS) that can induce cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium chloride
- (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium bromide
Uniqueness
The uniqueness of (3-((4-((2,4-Dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyl)trimethylammonium methyl sulphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl sulphate group may enhance its solubility and reactivity compared to its chloride or bromide counterparts.
Propriétés
Numéro CAS |
60352-98-9 |
|---|---|
Formule moléculaire |
C28H32N3O2.CH3O4S C29H35N3O6S |
Poids moléculaire |
553.7 g/mol |
Nom IUPAC |
3-[[4-(2,4-dimethylanilino)-9,10-dioxoanthracen-1-yl]amino]propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C28H31N3O2.CH4O4S/c1-18-11-12-22(19(2)17-18)30-24-14-13-23(29-15-8-16-31(3,4)5)25-26(24)28(33)21-10-7-6-9-20(21)27(25)32;1-5-6(2,3)4/h6-7,9-14,17H,8,15-16H2,1-5H3,(H-,29,30,32,33);1H3,(H,2,3,4) |
Clé InChI |
UXCYGNZBYVCSMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NCCC[N+](C)(C)C)C(=O)C4=CC=CC=C4C3=O)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
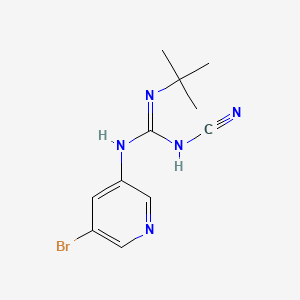
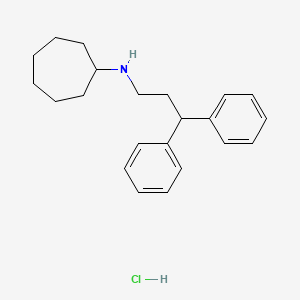


![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)

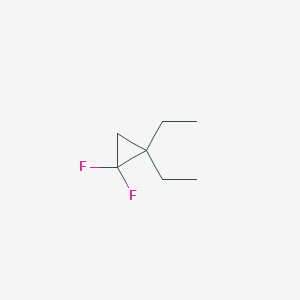
![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
